1-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)ethanamine
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Overview
Description
1-(4-Cyclopentyl-4H-1,2,4-triazol-3-yl)ethanamine is a compound that belongs to the class of 1,2,4-triazolesThe presence of the triazole ring imparts unique chemical properties to the compound, making it a subject of interest in various scientific research fields .
Preparation Methods
The synthesis of 1-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)ethanamine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of cyclopentanone with hydrazine to form cyclopentyl hydrazine, which is then reacted with ethyl acetoacetate to form the triazole ring.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
1-(4-Cyclopentyl-4H-1,2,4-triazol-3-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(4-Cyclopentyl-4H-1,2,4-triazol-3-yl)ethanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly in the context of antimicrobial and anticancer research.
Medicine: It shows promise as a lead compound in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 1-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
1-(4-Cyclopentyl-4H-1,2,4-triazol-3-yl)ethanamine can be compared with other similar compounds, such as:
1-(4-Methyl-4H-1,2,4-triazol-3-yl)ethanamine: This compound has a similar structure but with a methyl group instead of a cyclopentyl group, leading to different chemical and biological properties.
1-(4-Phenyl-4H-1,2,4-triazol-3-yl)ethanamine: The presence of a phenyl group imparts different steric and electronic effects, influencing its reactivity and biological activity.
Properties
Molecular Formula |
C9H16N4 |
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Molecular Weight |
180.25 g/mol |
IUPAC Name |
1-(4-cyclopentyl-1,2,4-triazol-3-yl)ethanamine |
InChI |
InChI=1S/C9H16N4/c1-7(10)9-12-11-6-13(9)8-4-2-3-5-8/h6-8H,2-5,10H2,1H3 |
InChI Key |
VUTRVRLUSOBYCX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NN=CN1C2CCCC2)N |
Origin of Product |
United States |
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